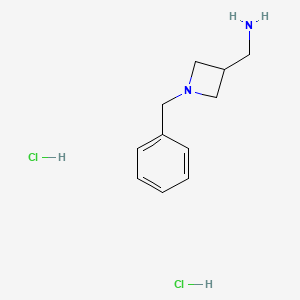

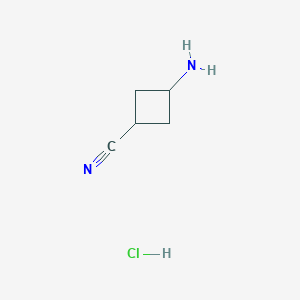

![molecular formula C13H15NO B3034347 3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one CAS No. 159757-46-7](/img/structure/B3034347.png)

3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

Overview

Description

Synthesis of Spiro Pyrrolidines

The synthesis of spiro pyrrolidines, specifically those containing the 3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one framework, has been explored through various synthetic routes. One approach involves the formal [3+2] cycloaddition of unusual enones with cis-3-benzoyl-1-cyclohexyl-2-phenylaziridine, leading to the formation of spiro[tetrahydronaphthalen-one/butenolide]pyrrolidines . Another method described the regioselective cycloaddition of nitrile oxides with 2-arylmethylene-1,2,3,4-tetrahydro-1-naphthalenone to synthesize spiro[3,4-diaryl-4,5-dihydroisoxazole-5,2'-1',2',3',4'-tetrahydro-1'-naphthalenone] . Additionally, 2-arylidene-1,2,3,4-tetrahydro-naphthalen-1-ones have been used in a 1,3-dipolar cycloaddition reaction with azomethine ylides derived from isatin and sarcosine or paraformaldehyde and sarcosine, yielding dispiro[oxindole-1,2,3,4-tetrahydro-naphthalen-1-one]pyrrolidines and spiro[1,2,3,4-tetrahydro-naphthalen-1-one]pyrrolidines .

Molecular Structure Analysis

The molecular structures of the synthesized spiro pyrrolidines were confirmed using various spectroscopic techniques. In one case, single crystal X-ray analysis was employed to determine the structure of one of the products . These techniques are crucial for verifying the regioselectivity and the overall structural integrity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro pyrrolidines are characterized by the generation of azomethine ylides, which are intermediates in 1,3-dipolar cycloaddition reactions. These ylides react with different enones to form the spirocyclic structures. The reactions are noted for their regioselectivity, which is a significant factor in determining the final structure of the spiro compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one are not detailed in the provided papers, the general properties of spiro pyrrolidines can be inferred. These compounds typically exhibit unique chemical reactivity due to their strained spirocyclic systems, which can influence their physical properties such as melting points, solubility, and stability. The presence of different substituents on the spiro framework can further modify these properties .

Scientific Research Applications

Structural Analysis and Properties

Molecular Conformation and Crystal Packing : Studies have analyzed the molecular conformation and crystal packing of related compounds. For example, the pyrrolidine ring in certain compounds adopts twisted conformations, with other rings showing envelope conformations, and molecules being linked by weak hydrogen bonds, forming specific chain structures (Ganesh et al., 2013).

Spiro-Phosphazene Derivatives : Research into spiro-phosphazene derivatives, which include the naphthalene and pyrrolidine components, reveals details about their conformations and intermolecular interactions, such as weak hydrogen bonds and π–π stacking (Işıklan et al., 2013).

Synthesis and Structure of Spiro Heterocyclic Frameworks : The synthesis of spiro heterocyclic frameworks involving naphthalene and pyrrolidine units has been studied, with a focus on their structural aspects and potential applications in various fields (Amal Raj & Raghunathan, 2003).

Chemical Reactions and Synthesis

Reactions Leading to Azacycloalkanes : Research into the reactions of spiro[naphthalene, pyrrolidine] derivatives, leading to the formation of various sized azacycloalkanes, reveals insights into their chemical reactivity and potential applications in synthesis (Berney & Schuh, 1980).

Synthesis of Novel Spiro Compounds : The synthesis of new spiro compounds involving dihydropyridine-oxindole frameworks has been explored, highlighting the versatility and potential applications of these compounds in various domains (Rad‐Moghadam & Youseftabar-Miri, 2010).

Regiochemistry in Cycloaddition Reactions : The study of regiochemistry in cycloaddition reactions for the synthesis of novel lawsone-spiro compounds provides insights into the chemical properties and potential uses of these compounds (Hamama et al., 2021).

properties

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-12-7-9-13(14-12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMWQKUXYAXHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)

![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)